molecular formula C14H17NO4 B3080258 (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1082647-17-3

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3080258
CAS No.: 1082647-17-3
M. Wt: 263.29 g/mol
InChI Key: PSLRPQJJKWEIQG-MFKMUULPSA-N
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Description

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a methoxyphenyl group, and a carboxylic acid functional group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a model compound for investigating metabolic pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-ethyl-2-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • (2R,3R)-1-ethyl-2-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • (2R,3R)-1-ethyl-2-(2-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

What sets (2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid apart from similar compounds is the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This functional group can also affect the compound’s solubility and stability, making it unique in its class.

Properties

IUPAC Name

(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-15-12(16)8-10(14(17)18)13(15)9-6-4-5-7-11(9)19-2/h4-7,10,13H,3,8H2,1-2H3,(H,17,18)/t10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLRPQJJKWEIQG-MFKMUULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
(2R,3R)-1-ethyl-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

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